Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl ester group at the 2-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Similar structure but lacks the bromine atom and ester group.
4-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the ester group.
Methyl 2,3-dihydro-1-benzofuran-2-carboxylate: Similar structure but lacks the bromine atom.
Uniqueness
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-4,9H,5H2,1H3 |
InChI Key |
WDOCUOCBQZCPAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=CC=C2Br |
Origin of Product |
United States |
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